molecular formula C6H9FN2 B577846 3-Fluoropiperidine-3-carbonitrile CAS No. 1265323-71-4

3-Fluoropiperidine-3-carbonitrile

Cat. No.: B577846
CAS No.: 1265323-71-4
M. Wt: 128.15
InChI Key: IJVZNKHRRHEQRW-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-3-carbonitrile: is a fluorinated heterocyclic compound with the molecular formula C6H9FN2 . It is characterized by the presence of a fluorine atom and a nitrile group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine-3-carbonitrile typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate . The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoropiperidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 3-Fluoropiperidine-3-carboxylic acid
  • 3-Fluoropiperidine-3-methanol
  • 3-Fluoropiperidine-3-amine

Uniqueness: 3-Fluoropiperidine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .

Properties

IUPAC Name

3-fluoropiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVZNKHRRHEQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 3-cyano-3-(trimethylsilyloxy)piperidine-1-carboxylate (300 mg, 1.005 mmol) in DCM (10 mL) was added [bis(2-methoxyethyl)amino]sulfur trifluoride (0.222 mL, 1.206 mmol). The reaction mixture was stirred for 2 hours at room temperature. TLC (1:1 EtAOc/hexanes) shows a new higher Rf spot when stained with KMnO4 and no starting material. The reaction mixture was diluted with DCM (10 mL) and washed with H2O. The organic layer was dried with MgSO4, filtered, and concentrated. Solids were purified on a silica gel cartridge using a 0-100% gradient of EtOAc/hexanes, concentrated, and then treated with TFA/DCM for 1 hour. Solvent was removed in vacuo and the solids were dried to give 201 mg of 3-fluoropiperidine-3-carbonitrile as a TFA salt. 1H NMR (400 MHz, chloroform-d) δ ppm 3.82-4.01 (1H, m), 3.68(1H, br. s.), 3.45-3.61 (1H, m), 3.37(1H, br. s.), 2.06-2.31 (2H, m), 1.79-1.94(1H, m), 1.63-1.76 (1H, m); 19F NMR (400 MHz, chloroform-d) δ ppm −157.4 (alpha-F); −156.5 (TFA).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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